2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide
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Overview
Description
2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by the presence of an amino group, a methoxy group, and a propyl group attached to a benzo[d]thiazolium core, with an iodide counterion.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, thiazole derivatives with antioxidant activity may affect oxidative stress pathways, while those with antimicrobial activity may interfere with bacterial cell wall synthesis or protein synthesis .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body
Result of Action
Given the diverse biological activities of thiazole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level, depending on its specific biological activity.
Biochemical Analysis
Biochemical Properties
2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to act as enzyme inhibitors, particularly targeting kinases and proteases . The compound’s interaction with these enzymes can modulate their activity, leading to altered cellular processes. Additionally, this compound may bind to specific proteins, influencing their conformation and function.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . By modulating this pathway, this compound can impact cell growth and apoptosis. Additionally, the compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their activity. For instance, it may inhibit kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can disrupt downstream signaling pathways, leading to altered cellular responses. Additionally, this compound may influence gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in gene transcription and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or toxic byproducts . These degradation products may affect cellular processes differently than the parent compound. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or protein activity, to counteract its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Studies have shown that thiazole derivatives can have a narrow therapeutic window, where the effective dose is close to the toxic dose . Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives have been reported to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and utilization . Additionally, the compound may affect the levels of specific metabolites, such as ATP or NADH, which are crucial for cellular energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues may also depend on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism. The subcellular localization of this compound can determine its specific cellular effects and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide typically involves the cyclization of appropriate precursors under specific conditionsThe final step involves the quaternization of the thiazole nitrogen with methyl iodide to form the iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog with similar biological activities.
5-Methoxy-2-aminobenzothiazole: Shares the methoxy and amino groups but lacks the propyl group.
3-Propylbenzothiazolium iodide: Contains the propyl group but lacks the amino and methoxy groups.
Uniqueness
2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the amino, methoxy, and propyl groups allows for a range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-methoxy-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.HI/c1-3-6-13-9-7-8(14-2)4-5-10(9)15-11(13)12;/h4-5,7,12H,3,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUCAXKCAHDREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=C(SC2=C1C=C(C=C2)OC)N.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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